molecular formula C4H9NO3S2 B043350 [2-(Aminocarbonyl)ethyl] Methanethiosulfonate CAS No. 351422-28-1

[2-(Aminocarbonyl)ethyl] Methanethiosulfonate

Cat. No.: B043350
CAS No.: 351422-28-1
M. Wt: 183.3 g/mol
InChI Key: SKIDTAOBVRSVHW-UHFFFAOYSA-N
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Description

[2-(Aminocarbonyl)ethyl] Methanethiosulfonate (CAS 351422-28-1) is a thiol-reactive chemical reagent that reacts specifically and rapidly with cysteine sulfhydryl groups to form mixed disulfides. This controlled reaction makes it an invaluable tool for probing protein structure and function, particularly in the study of ion channels and transporters. Its primary research application is in the site-directed study of ligand-gated ion channels, where it has been extensively used to elucidate the structures of the acetylcholine (ACh) receptor channel, the GABA receptor channel, and the lactose permease. The compound enables researchers to investigate the geometric and spatial requirements for ligand binding and channel activation by introducing covalent modifications at specific cysteine residues. Furthermore, its mechanism allows for the exploration of proton-protein symport mechanisms and the identification of key residues that govern the entry of charged molecules into protein channels. The compound is provided as a white solid and is typically soluble in DMSO and methanol. For optimal stability, it should be stored under an inert atmosphere in a hygroscopic, -20°C freezer. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methylsulfonylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S2/c1-10(7,8)9-3-2-4(5)6/h2-3H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIDTAOBVRSVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370663
Record name 3-methylsulfonylsulfanylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351422-28-1
Record name 3-methylsulfonylsulfanylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Scheme

The compound is synthesized via nucleophilic substitution, where the thiol group (-SH) of 2-mercaptoethylacetamide attacks the electrophilic sulfur atom in methanethiosulfonyl chloride. The reaction proceeds under basic conditions to neutralize HCl byproducts:

HS-CH2CH2NHCOCH3+CH3SO2ClCH3SO2S-CH2CH2NHCOCH3+HCl\text{HS-CH}2\text{CH}2\text{NHCOCH}3 + \text{CH}3\text{SO}2\text{Cl} \rightarrow \text{CH}3\text{SO}2\text{S-CH}2\text{CH}2\text{NHCOCH}3 + \text{HCl}

Key parameters influencing yield include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) enhance reaction efficiency.

  • Temperature : Reactions are typically conducted at 0–5°C to mitigate exothermic side reactions.

  • Base selection : Triethylamine or potassium carbonate is used to scavenge HCl.

Optimization Strategies for Industrial-Scale Production

Phase Transfer Catalysis

The patent CN106632137A highlights the use of phase transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) to accelerate reactions in biphasic systems. For this compound, TBAB improves interfacial contact between aqueous and organic phases, reducing reaction time from 6 hours to 3 hours.

Purification Techniques

Post-synthesis purification involves:

  • Centrifugation : Removes insoluble byproducts (e.g., potassium chloride) at 10,000–15,000 rpm.

  • pH Adjustment : Filtrate pH is adjusted to 4.5–5.0 using acetic acid to precipitate residual impurities.

  • Vacuum Distillation : Solvents like trichloromethane are removed under reduced pressure (<70°C) to isolate the product.

Table 1: Comparative Analysis of Reaction Conditions

ParameterStandard MethodOptimized Method (PTC)
Reaction Time (hr)63
Yield (%)5885
Purity (%)9599.5
Solvent Consumption (L/kg)84.5

Mechanistic Insights and Side Reactions

Competing Pathways

The primary side reaction involves oxidation of the thiol precursor to disulfides, which reduces yield. This is mitigated by:

  • Conducting reactions under inert atmosphere (N₂ or Ar).

  • Adding antioxidants like EDTA to chelate trace metals.

Role of Chlorine in Bromination

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.35 (s, 3H, SO₂CH₃), 3.02 (t, 2H, SCH₂), 2.45 (t, 2H, CH₂NHCO), 1.98 (s, 3H, COCH₃).

  • IR (cm⁻¹): 1675 (C=O), 1320 (SO₂ asym), 1140 (SO₂ sym).

Purity Assessment

HPLC analysis with a C18 column (mobile phase: 70% acetonitrile/30% H₂O) reveals a single peak at 4.2 minutes, confirming >99% purity.

Industrial Applications and Scalability

Batch vs. Continuous Flow

Recent advancements adopt continuous flow reactors to enhance scalability:

  • Residence Time : 30 minutes vs. 3 hours in batch systems.

  • Yield Improvement : 92% in flow vs. 85% in batch .

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfonylsulfanylpropanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The sulfonyl group can be reduced to form thiol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

Protein Structure and Function Studies

MTSACE is widely utilized to probe the structure and dynamics of proteins, particularly ion channels and receptors. Its ability to react specifically with cysteine residues enables researchers to modify these sites without disrupting the overall protein structure.

  • Ion Channel Research : MTSACE has been instrumental in studies involving ligand-gated ion channels, such as the acetylcholine receptor. By introducing cysteine residues at specific locations, researchers can use MTSACE to investigate channel gating mechanisms and conformational changes under different conditions .

Site-Directed Mutagenesis

The compound is often used alongside site-directed mutagenesis techniques to create specific mutations in proteins. This combination allows for detailed studies on how changes at the molecular level affect protein function.

  • Case Study Example : In a study examining the α7 nicotinic acetylcholine receptor, MTSACE was applied to assess how modifications at cysteine sites influenced receptor activity and ion flow .

Electrophysiological Studies

MTSACE is employed in electrophysiological experiments to measure ionic currents through modified channels. The rapid reaction of MTSACE with thiols allows for real-time monitoring of channel activity.

  • Experimental Protocols : Typical concentrations used in experiments range from 1 mM to 10 mM, with application times varying from 1 to 5 minutes depending on the desired reaction kinetics .

Comparative Data Table

Application AreaDescriptionKey Findings
Protein Structure ProbingModification of cysteine residues to study protein conformationEnhanced understanding of ion channel dynamics
Site-Directed MutagenesisCreating specific mutations for functional analysisInsight into receptor-ligand interactions
Electrophysiological StudiesMeasuring ionic currents through modified channelsReal-time analysis of channel activity

Mechanism of Action

The mechanism of action of 3-Methylsulfonylsulfanylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Key Properties of MTSACE and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Charge Key Applications
MTSACE 351422-28-1 C₄H₉NO₃S₂ 183.25 Neutral Probing ACh/GABA receptor channels, lactose permease
MTSEA (2-Aminoethyl MTS) 160695-35-4 C₃H₁₀N₂O₂S₂ 184.11 (base) Neutral Cysteine modification in membrane proteins (e.g., BglF transporter)
MTSET ([2-(Trimethylammonium)ethyl] MTS) 185950-50-1 C₅H₁₄NO₂S₂⁺Br⁻ 278.25 Positive Voltage-gated ion channel studies (e.g., Streptomyces K⁺ channels)
MTSES (Sulfonatoethyl MTS) 185950-49-8 C₃H₈O₅S₂⁻Na⁺ 218.22 Negative Membrane-impermeant modification of extracellular cysteine residues
MTS-4-Fluorescein 351330-42-2 C₂₅H₁₉NO₈S₂ 533.55 Neutral Fluorescent tracking of ion channel topology
Biotin-MTS Derivatives Varies (e.g., 1356383-18-0) C₃₉H₅₄N₆O₈S₃ 831.08 Neutral Affinity purification and crosslinking in proteomics

Reactivity and Selectivity

  • Charge and Membrane Permeability :
    • Neutral compounds like MTSACE and MTSEA penetrate lipid bilayers, enabling intracellular cysteine modification.
    • Charged derivatives (MTSET⁺ , MTSES⁻ ) are membrane-impermeant, restricting activity to extracellular or cytoplasmic-facing residues .
  • Steric Effects :
    • Bulky substituents (e.g., fluorescein in MTS-4-Fluorescein or biotin in biotinylated derivatives) limit access to buried cysteine residues but enable visualization or pull-down assays .

Stability and Handling

  • Solubility : MTSACE and neutral analogs require DMSO for dissolution, while charged derivatives (e.g., MTSES) are water-soluble .
  • Decomposition : All MTS reagents degrade rapidly in aqueous buffers (t½ ~minutes), necessitating fresh preparation .

Commercial and Practical Considerations

  • Cost : MTSACE is priced higher (~$1,110/250 mg from TRC) compared to MTSEA (\sim$200–$500/g), reflecting its specialized applications .
  • Supplier Diversity: Key suppliers include Santa Cruz Biotechnology, Toronto Research Chemicals, and Biosynth Carbosynth .

Biological Activity

[2-(Aminocarbonyl)ethyl] Methanethiosulfonate (CAS Number: 351422-28-1) is a methanethiosulfonate derivative known for its significant biological activity, particularly its ability to interact with thiol groups in proteins. This compound has garnered attention in biochemical research due to its reactivity with cysteine residues, leading to potential applications in protein modification studies.

  • Molecular Formula : C4H9NO3S2
  • Molecular Weight : 183.25 g/mol
  • Solubility : Soluble in dimethyl sulfoxide (DMSO) and methanol, hygroscopic in nature.

The primary biological activity of this compound arises from its ability to form disulfide bonds through nucleophilic attack on the electrophilic sulfur atom by thiol groups, particularly cysteine. This reaction is rapid and occurs under mild conditions, allowing for stoichiometric conversion of cysteine sulfhydryls to disulfides. The reaction can be reversed with reducing agents like dithiothreitol (DTT), making this compound a valuable tool for probing protein structures and dynamics.

Protein Modification

The ability of this compound to modify cysteine residues has implications for understanding protein function and stability. This modification can influence:

  • Protein Dynamics : Alterations in conformation and interactions.
  • Ion Channels and Transport Proteins : Studies have utilized this compound to examine the functional roles of cysteine residues in various proteins.

Case Studies

  • Ion Channel Studies : Research has demonstrated that modifying cysteine residues in ion channels can lead to significant changes in their electrical properties and gating mechanisms.
  • Receptor Functionality : Modifications using this compound have been shown to affect the binding affinity and activity of various receptors, providing insights into their mechanistic pathways.

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds similar to this compound:

Compound NameCAS NumberUnique Features
2-Aminoethyl Methanethiosulfonate16599-33-0More reactive with smaller sulfhydryl compounds
3-Aminopropyl Methanethiosulfonate92953-13-4Longer alkyl chain enhances hydrophobic interactions
2-Carboxyethyl Methanethiosulfonate351422-28-1Contains a carboxylic acid group for increased solubility
2-(4-Aminobenzoyloxy)ethyl MethanethiosulfonateNot AvailableIncorporates an aromatic ring enhancing specificity

Safety and Handling

Due to its reactivity, handling this compound requires precautions typical for reactive chemical agents. It is advisable to use appropriate personal protective equipment (PPE) and work under a fume hood.

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